5-Methoxy-6-nitro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-nitro-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery
Preparation Methods
The synthesis of 5-Methoxy-6-nitro-1-benzofuran-2-carboxamide typically involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale nitration and amide formation processes, optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Methoxy-6-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
5-Methoxy-6-nitro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex benzofuran derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase I, which is crucial for DNA replication in cancer cells . The compound’s nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
5-Methoxy-6-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Known for its anticancer properties.
What sets this compound apart is its unique combination of a methoxy and nitro group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
88220-51-3 |
---|---|
Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
5-methoxy-6-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O5/c1-16-8-2-5-3-9(10(11)13)17-7(5)4-6(8)12(14)15/h2-4H,1H3,(H2,11,13) |
InChI Key |
UOOJPLHIBZFAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.